molecular formula C17H17BrN2 B14642950 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine CAS No. 52018-90-3

2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine

Cat. No.: B14642950
CAS No.: 52018-90-3
M. Wt: 329.2 g/mol
InChI Key: PSNDBTLHKBNKND-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an indole structure. The indole moiety is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The exact pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine is unique due to its indole structure, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

52018-90-3

Molecular Formula

C17H17BrN2

Molecular Weight

329.2 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine

InChI

InChI=1S/C17H17BrN2/c1-11(19)10-15-14-4-2-3-5-16(14)20-17(15)12-6-8-13(18)9-7-12/h2-9,11,20H,10,19H2,1H3

InChI Key

PSNDBTLHKBNKND-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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